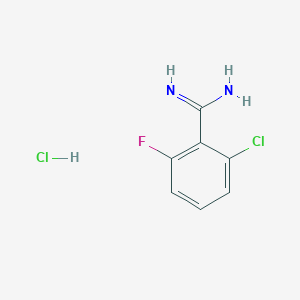

2-Chloro-6-fluoro-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVLEPFGXOWDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655086 | |

| Record name | 2-Chloro-6-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170884-07-7 | |

| Record name | 2-Chloro-6-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-6-fluoro-benzamidine hydrochloride is a halogenated aromatic amidine that serves as a critical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] The presence of both chloro and fluoro substituents on the benzene ring imparts unique electronic properties, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, offering a technical resource for researchers engaged in its use for drug discovery and development.

Chemical Identity and Structure

The unique structural features of this compound, particularly the positions of the halogen atoms, are pivotal to its utility as a synthetic building block.[1] The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the aromatic ring and influences the basicity of the amidine group.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identification

| Identifier | Value | Source |

| CAS Number | 1170884-07-7 | [1] |

| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |

| Molecular Weight | 209.05 g/mol | [1] |

| IUPAC Name | 2-chloro-6-fluorobenzenecarboximidamide hydrochloride | N/A |

| Appearance | Light brown solid | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions and for the development of robust and scalable processes.

Table 2: Summary of Physicochemical Properties

| Property | Value | Experimental Protocol |

| Melting Point | Data not available | See Section 3.1 |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | See Section 3.2 |

| pKa | Data not available | See Section 3.3 |

Experimental Methodologies

The following sections detail standardized experimental protocols for the determination of key physicochemical parameters. These methods are presented as a guide for researchers to generate reliable and reproducible data in their own laboratories.

Determination of Melting Point

The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a high-purity compound.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Figure 2: Workflow for Shake-Flask Solubility Measurement.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and an aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentration is used for quantification.

pKa Determination (Potentiometric Titration)

The pKa value is crucial as it governs the ionization state of the molecule at different pH values, which in turn affects its solubility, reactivity, and biological interactions.

Protocol:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Synthesis and Purification

While various methods exist for the synthesis of benzamidine derivatives, a common and effective route proceeds from the corresponding nitrile.

Figure 3: General Synthesis Workflow for this compound.

A general procedure involves the reaction of 2-chloro-6-fluorobenzonitrile with an ammonia source, such as ammonium chloride, often in the presence of a Lewis acid or under high pressure. The resulting amidine hydrochloride is then typically purified by recrystallization.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing the purity and for quantifying the compound in various matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The chemical shifts and coupling constants of the aromatic protons and the carbon atoms will be characteristic of the 2-chloro-6-fluoro substitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=N bonds of the amidine group.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

-

Storage Conditions: It is recommended to store the compound at 0-8 °C in a tightly sealed container to protect it from moisture and light.[1]

-

Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. It is advisable to handle it in a dry atmosphere.

-

Stability Studies: For long-term use and in formulation development, formal stability studies under controlled temperature and humidity conditions are recommended to establish a retest period.

Conclusion

References

Sources

An In-depth Technical Guide to 2-Chloro-6-fluoro-benzamidine hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-benzamidine hydrochloride is a halogenated benzamidine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct physicochemical properties that make it an attractive scaffold for the synthesis of targeted therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and insights into its applications, particularly as a precursor for enzyme inhibitors.

The strategic placement of electron-withdrawing halogens on the aromatic ring can significantly influence the reactivity, binding affinity, and metabolic stability of derivative compounds. This compound serves as a key intermediate in the development of novel pharmaceuticals, particularly in the realm of oncology and infectious diseases where targeted enzyme inhibition is a cornerstone of therapeutic strategy.[1]

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1170884-07-7 | [1] |

| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |

| Molecular Weight | 209.05 g/mol | [1] |

| Appearance | Light brown solid | Chem-Impex |

| Purity | ≥ 98% (Assay) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Pinner reaction, a classic and reliable method for the preparation of amidines from nitriles.[2][3] The reaction proceeds via the formation of an intermediate Pinner salt (an imidate hydrochloride), which is then converted to the desired amidine hydrochloride upon treatment with ammonia. The starting material for this synthesis is 2-Chloro-6-fluorobenzonitrile, a commercially available reagent.

Synthesis Workflow

Caption: Analytical workflow for product characterization.

High-Performance Liquid Chromatography (HPLC)

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More polar compounds elute earlier than less polar compounds.

-

Protocol:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Expected m/z: For the free base (C₇H₆ClFN₂), the expected exact mass is approximately 172.02. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z ≈ 173.03.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are standard techniques for organic compounds.

-

Expected ¹H NMR Features: The spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by the chlorine and fluorine substituents. The protons of the amidinium group would likely appear as a broad signal. A reference spectrum for the closely related benzamidine hydrochloride can be found to aid in interpretation. [4]

Applications in Drug Discovery: A Focus on Serine Protease Inhibition

Benzamidine and its derivatives are well-established inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes. [5]The positively charged amidinium group mimics the protonated side chain of arginine or lysine, allowing it to bind to the S1 pocket of many serine proteases, which often contains an aspartate residue at the bottom.

This compound serves as a valuable starting point for the synthesis of more complex and selective serine protease inhibitors. The chloro and fluoro substituents can be exploited to modulate the electronic properties and steric interactions of the molecule within the enzyme's active site, potentially leading to enhanced potency and selectivity. [6]This makes it a compound of interest for developing therapies against diseases where serine proteases are dysregulated, such as cancer, thrombosis, and viral infections. [7][8]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data from related benzamidine hydrochlorides can provide guidance. [9][10][11]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of exposure:

-

Skin contact: Wash immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek medical attention.

-

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its synthesis, primarily through the Pinner reaction, is a well-established and scalable process. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring its quality for subsequent synthetic transformations. The inherent ability of the benzamidine scaffold to target serine proteases makes this compound a valuable starting point for the development of novel therapeutic agents. As research into targeted therapies continues to expand, the utility of versatile building blocks like this compound will undoubtedly grow.

References

- ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.

- Wikipedia. (n.d.). Pinner reaction.

- NROChemistry. (n.d.). Pinner Reaction.

- Organic Chemistry Portal. (n.d.). Pinner Reaction.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.

- Damalanka, V. C., et al. (2021). Macrocyclic inhibitors of HGF-activating serine proteases overcome resistance to receptor tyrosine kinase inhibitors and block lung cancer progression. PubMed Central.

- Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry.

- ResearchGate. (2025). Novel inhibitors and activity-based probes targeting serine proteases.

- BIOFOUNT. (n.d.). 1170884-07-7|this compound.

- PubChem. (n.d.). 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide.

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

- Janetka, J. W., et al. (2025). Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. PubMed Central.

- PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile.

- Cytiva. (n.d.). HiTrap Benzamidine FF (high sub).

- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum [chemicalbook.com]

- 5. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 6. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Macrocyclic inhibitors of HGF-activating serine proteases overcome resistance to receptor tyrosine kinase inhibitors and block lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Chloro-6-fluoro-benzamidine hydrochloride in Biological Systems

Abstract

This technical guide provides a comprehensive analysis of the probable mechanism of action of 2-Chloro-6-fluoro-benzamidine hydrochloride, a halogenated benzamidine derivative. While specific literature on this particular molecule is sparse, this document synthesizes the extensive knowledge of the broader class of benzamidine derivatives to propose a detailed and scientifically grounded mechanism. Benzamidines are well-established as competitive inhibitors of serine proteases, a large family of enzymes crucial in numerous physiological and pathological processes. This guide will delve into the molecular interactions governing this inhibition, the likely role of the chloro and fluoro substituents in modulating activity, and provide detailed experimental protocols for researchers investigating similar compounds. The intended audience for this guide includes researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-function relationships of benzamidine-based enzyme inhibitors.

Introduction: The Therapeutic Potential of Benzamidine Derivatives

Benzamidine and its derivatives have long been a focal point in medicinal chemistry due to their potent and selective inhibition of serine proteases.[1][2] These enzymes, characterized by a highly reactive serine residue in their active site, play pivotal roles in processes ranging from blood coagulation and digestion to inflammation and cellular signaling.[1][2] Dysregulation of serine protease activity is implicated in a multitude of diseases, including thrombosis, pancreatitis, and cancer, making them attractive targets for therapeutic intervention.

This compound emerges from this class of compounds as a molecule of interest, featuring halogen substitutions that are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] This guide will elucidate the foundational mechanism of benzamidine-mediated serine protease inhibition and extrapolate these principles to understand the specific contributions of the 2-chloro and 6-fluoro substitutions.

The Core Mechanism: Competitive Inhibition of Serine Proteases

The primary mechanism of action for benzamidine derivatives is competitive inhibition of trypsin-like serine proteases.[2][5] These proteases preferentially cleave peptide bonds C-terminal to basic amino acids like arginine and lysine. The efficacy of benzamidines as inhibitors stems from their structural mimicry of the arginine side chain.[1]

Arginine Mimicry and Binding to the S1 Specificity Pocket

The defining feature of trypsin-like serine proteases is a deep, negatively charged S1 specificity pocket in the active site, which accommodates the positively charged side chains of arginine or lysine residues of the substrate.[1][6] The bottom of this pocket contains a conserved aspartate residue (Asp189 in trypsin) that forms a salt bridge with the guanidinium group of arginine.[1][5]

Benzamidine, with its positively charged amidinium group, acts as an effective arginine mimetic.[1][6] It binds reversibly within the S1 pocket, with the amidinium group forming a strong ionic interaction with the carboxylate of the aspartate residue.[5] This binding event physically obstructs the entry of the natural substrate into the active site, thereby preventing catalysis.[7]

Diagram 1: Proposed Binding of 2-Chloro-6-fluoro-benzamidine in the S1 Pocket of a Trypsin-like Serine Protease

Caption: Proposed binding mode of 2-Chloro-6-fluoro-benzamidine in the S1 pocket.

The Role of Halogen Substituents: A Hypothesis for Enhanced Activity

The presence of chloro and fluoro groups at the 2 and 6 positions of the benzamidine ring likely plays a significant role in modulating its inhibitory activity.

-

Increased Affinity through Halogen Bonding: Halogen atoms, particularly chlorine, bromine, and iodine, can act as Lewis acids and form non-covalent interactions known as halogen bonds with Lewis basic atoms like oxygen and nitrogen in the protein backbone or side chains.[8][9] The chlorine atom at the 2-position of the inhibitor could potentially form a halogen bond with a backbone carbonyl oxygen within the S1 pocket, such as that of Serine 190, thereby increasing the binding affinity.[8]

-

Modulation of Electronic Properties and Hydrophobicity: The electron-withdrawing nature of chlorine and fluorine can influence the electronic distribution of the benzene ring, potentially affecting the pKa of the amidinium group and its interaction with the aspartate residue.[3] Furthermore, these halogen substituents increase the hydrophobicity of the molecule, which can lead to more favorable hydrophobic interactions with the nonpolar residues lining the S1 pocket, such as Glycine 216 and Glycine 226.[3][5]

-

Conformational Restriction: The ortho-substituents can sterically hinder the rotation of the benzene ring, locking the molecule in a conformation that is more favorable for binding to the active site. This pre-organization can reduce the entropic penalty of binding, leading to a higher affinity.

Experimental Validation: A Step-by-Step Guide to a Serine Protease Inhibition Assay

To validate the proposed mechanism and quantify the inhibitory potency of this compound, a standard in vitro enzyme inhibition assay can be performed. The following protocol is a representative example using bovine trypsin and a chromogenic substrate.

Materials and Reagents

-

Bovine Trypsin (e.g., TPCK-treated to inactivate chymotrypsin)

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of bovine trypsin in 1 mM HCl.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of L-BAPNA in DMSO.

-

Prepare the Tris-HCl assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add increasing concentrations of this compound (prepared by serial dilution of the stock solution in assay buffer). Include a control well with no inhibitor.

-

Add a fixed concentration of bovine trypsin to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Data Acquisition:

-

Initiate the enzymatic reaction by adding a fixed concentration of the L-BAPNA substrate to all wells.

-

Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The increase in absorbance corresponds to the production of p-nitroaniline.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the reaction velocity against the substrate concentration for different inhibitor concentrations (if determining the mode of inhibition). For competitive inhibition, the Vmax will remain the same, while the apparent Km will increase with increasing inhibitor concentration.[10][11]

-

To determine the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

The inhibitor constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.[12]

-

Diagram 2: Experimental Workflow for Serine Protease Inhibition Assay

Caption: Workflow for determining the inhibitory potency of the compound.

Quantitative Data and Structure-Activity Relationship (SAR)

Table 1: Inhibitor Constants (Ki) of Various Benzamidine Derivatives against Serine Proteases

| Compound | Target Enzyme | Ki (µM) | Reference |

| Benzamidine | Trypsin | 10 - 40 | [5] |

| Benzamidine | Plasmin | 350 | [2] |

| Benzamidine | Thrombin | 220 | [2] |

| p-Aminobenzamidine | Trypsin | 6.1 | [13] |

| p-Aminobenzamidine | Thrombin | 65 | [13] |

| Pentamidine | Plasmin | 2.1 ± 0.8 | [6] |

| Pentamidine | Thrombin | 4.5 ± 2.3 | [6] |

The data in Table 1 demonstrates that substitutions on the benzamidine ring can significantly impact inhibitory potency and selectivity. For instance, the addition of an amino group at the para-position (p-aminobenzamidine) increases the affinity for trypsin.[13] The bivalent nature of pentamidine leads to even greater potency against plasmin and thrombin.[6] It is therefore highly probable that the chloro and fluoro substituents of this compound will also confer a unique inhibitory profile.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel serine protease inhibitors. Based on the well-established mechanism of action of benzamidine derivatives, it is proposed that this compound acts as a competitive inhibitor, targeting the S1 specificity pocket of trypsin-like serine proteases. The halogen substituents are hypothesized to enhance binding affinity through a combination of halogen bonding, modulation of electronic properties, and conformational restriction.

Future research should focus on the experimental validation of this proposed mechanism. This includes determining the Ki values of this compound against a panel of serine proteases to establish its potency and selectivity profile. Co-crystallization of the compound with target proteases would provide definitive structural evidence of its binding mode and the specific interactions of the halogen atoms.[14] Furthermore, evaluating its efficacy in cell-based assays and in vivo models of diseases where serine proteases are dysregulated will be crucial in assessing its therapeutic potential.

References

- Stroud, R.M., et al. (1995). Crystal structure of beta-trypsin in complex with benzamidine.

- Mares-Guia, M., & Shaw, E. (1965). The specific inactivation of trypsin by chemical modification of the active site. Journal of Biological Chemistry, 240(4), 1579-1585.

- Evans, S. A., Olson, S. T., & Shore, J. D. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. Journal of Biological Chemistry, 257(6), 3014-3017.[13]

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[2]

- Powers, J. C., & Harper, J. W. (1986). Inhibitors of serine proteinases. In Proteinase inhibitors (pp. 55-152). Elsevier.

- Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, refined geometry and comparison with other trypsin structures. Journal of Molecular Biology, 98(4), 693-717.

- Krieger, M., Kay, L. M., & Stroud, R. M. (1974). Structure and specific binding of trypsin: comparison of inhibited derivatives and a model for substrate binding. Journal of Molecular Biology, 83(2), 209-230.

- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine. European Journal of Biochemistry, 6(3), 502-506.

- Monroe, D. M., Sherrill, G. B., & Roberts, H. R. (1988). Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. Analytical Biochemistry, 172(2), 427-435.[16]

- Wilmouth, R. C., et al. (2002). Crystal structure reveals basis for the inhibitor resistance of human brain trypsin. Journal of Molecular Biology, 315(5), 1151-1161.[14]

- Nishimura, Y., et al. (1994). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 85(7), 726-732.[17][18]

- Lu, W., et al. (2017). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 60(4), 1338-1363.[8]

- Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757.

- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link][10]

- University College London. (n.d.). Enzyme inhibitors. UCL. [Link][12]

- MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. MEROPS. [Link][5]

- Boeckler, F. M., & Tondera, K. (2017). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study.

- Wikipedia. (n.d.). Competitive inhibition. Wikipedia. [Link][7]

- TeachMePhysiology. (2024). Enzyme Inhibition. TeachMePhysiology. [Link][11]

- Guryanov, I., et al. (2020). Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms. European Journal of Medicinal Chemistry, 185, 111825.[4]

- Rendina, A. R., et al. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 24(1), 123.[9]

- ACS Pharmacology & Translational Science. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.

Sources

- 1. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Competitive inhibition - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal structure reveals basis for the inhibitor resistance of human brain trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Chloro-6-fluoro-benzamidine hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 2-Chloro-6-fluoro-benzamidine hydrochloride. As a member of the benzamidine class of compounds, its core mechanism is predicted to revolve around the inhibition of serine proteases, a large family of enzymes implicated in a multitude of physiological and pathological processes. The strategic placement of chloro and fluoro groups on the benzamidine scaffold is anticipated to significantly influence its potency and selectivity. This document will delve into the primary and speculative targets of this compound, offering a scientifically grounded rationale for each. Furthermore, we will present detailed, field-proven methodologies for the precise identification and validation of these molecular targets, empowering researchers and drug development professionals to unlock the full therapeutic potential of this promising molecule.

Introduction: The Rationale for Investigating this compound

Benzamidine and its derivatives have long been a focal point in medicinal chemistry due to their established role as competitive inhibitors of serine proteases.[1] These enzymes, characterized by a highly conserved catalytic triad featuring a serine residue, are pivotal in a vast array of biological functions, including digestion, blood coagulation, fibrinolysis, and immune responses.[1] Dysregulation of serine protease activity is a hallmark of numerous diseases, such as thrombosis, inflammatory disorders, cancer, and viral infections, making them attractive targets for therapeutic intervention.

This compound distinguishes itself through the presence of halogen substituents on the phenyl ring. Halogenation is a well-established strategy in drug design to modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for its target. The electron-withdrawing nature of chlorine and fluorine atoms can alter the electronic distribution of the benzamidine core, potentially enhancing its interaction with the active site of target enzymes. This guide will explore the most probable therapeutic targets for this specific compound, drawing upon the established pharmacology of benzamidines and the known influence of halogenation.

Primary Therapeutic Targets: The Serine Protease Family

The primary and most extensively documented targets for benzamidine derivatives are the trypsin-like serine proteases.[2] These enzymes possess a deep, negatively charged S1 pocket that accommodates the positively charged side chains of arginine and lysine residues of their substrates. The cationic amidinium group of benzamidine acts as a mimic of these side chains, allowing it to bind competitively and reversibly to the active site.[1]

Coagulation Cascade Enzymes: Thrombin and Factor Xa

The coagulation cascade is a tightly regulated series of proteolytic activations culminating in the formation of a fibrin clot. Thrombin (Factor IIa) and Factor Xa are central serine proteases in this cascade and are prime targets for anticoagulant therapies.[3]

-

Thrombin: This enzyme is the final protease in the coagulation cascade, responsible for converting fibrinogen to fibrin. Benzamidine derivatives have been extensively studied as thrombin inhibitors.[4][5] The 2-chloro-6-fluoro substitution pattern on the phenyl ring is structurally similar to that found in other potent thrombin inhibitors, suggesting that this compound is a likely candidate for thrombin inhibition.[6]

-

Factor Xa (FXa): Positioned at the convergence of the intrinsic and extrinsic coagulation pathways, FXa is responsible for the conversion of prothrombin to thrombin. It is another well-validated target for anticoagulants. The design of benzamidine-type inhibitors for FXa is an active area of research.[7][8]

Therapeutic Implications: Inhibition of thrombin and/or FXa can be therapeutically beneficial in the prevention and treatment of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.

Fibrinolytic System: Plasmin

The fibrinolytic system is responsible for the breakdown of fibrin clots, and its primary enzyme is the serine protease plasmin. Benzamidine and its derivatives are known inhibitors of plasmin.[9][10]

Therapeutic Implications: While potent plasmin inhibition is generally not a primary therapeutic goal, as it could lead to a pro-thrombotic state, selective modulation of the fibrinolytic system can be relevant in certain pathologies. More importantly, understanding the off-target effects on plasmin is crucial when developing selective inhibitors for other serine proteases.

Other Trypsin-like Serine Proteases

-

Trypsin: A digestive enzyme, trypsin is the archetypal serine protease and is strongly inhibited by benzamidine.[11] While not a primary therapeutic target for systemic drugs, its inhibition is a key indicator of the compound's activity against this class of enzymes.

-

Urokinase-type Plasminogen Activator (uPA): uPA is a serine protease involved in tissue remodeling and cell migration. Its overexpression is associated with tumor invasion and metastasis, making it a target in oncology.[12]

The inhibitory potential of this compound against these proteases is summarized in the table below. It is important to note that while the general class of benzamidines inhibits these enzymes, the specific inhibition constants (Ki) for this particular compound are not publicly available and would need to be determined experimentally.

| Potential Target | Biological Process | Potential Therapeutic Indication |

| Thrombin | Blood Coagulation | Thrombosis, Stroke |

| Factor Xa | Blood Coagulation | Thrombosis, Stroke |

| Plasmin | Fibrinolysis | (Primarily for off-target profiling) |

| Trypsin | Digestion | (Biochemical benchmark) |

| uPA | Tissue Remodeling, Cell Migration | Cancer Metastasis |

Speculative and Non-Canonical Therapeutic Targets

While serine proteases represent the most probable targets, the unique structural features of this compound may confer activity against other, less conventional targets.

Neuropilin-2 (Nrp2)

Neuropilins are transmembrane receptors involved in neuronal guidance and angiogenesis. Nrp2, in particular, has been implicated in tumor metastasis. A recent study has reported the discovery of a novel benzamidine-based inhibitor that competitively blocks the binding of VEGF-C to Nrp2.[13] This finding opens up an exciting, non-protease-mediated avenue for the therapeutic application of benzamidine derivatives.

Therapeutic Implications: Inhibition of the VEGF-C/Nrp2 signaling axis could be a promising strategy for anti-angiogenic and anti-metastatic cancer therapies.

Viral Proteases and Host Proteases in Infectious Diseases

Benzamidine derivatives have been reported to exhibit antiviral activity, for instance, against influenza virus.[14][15] The proposed mechanism often involves the inhibition of virus-induced inflammation, a process that is heavily reliant on host serine proteases.[15] Additionally, some viruses encode their own proteases that are essential for their replication, and these could be potential targets.

Therapeutic Implications: Depending on the specific virus, this compound could act as a direct antiviral agent by inhibiting viral proteases or as a host-directed therapy by modulating the host's inflammatory response to infection.

Anticancer Activity

While the anticancer activity of some benzamidine derivatives is linked to the inhibition of proteases like uPA, other mechanisms may be at play. The broader class of benzimidazole derivatives (note the different core structure) has been shown to exert anticancer effects through various mechanisms, including microtubule disruption. While a direct extrapolation is not possible, it warrants an open-minded approach when investigating the anticancer potential of this compound.

Methodologies for Target Identification and Validation

The identification and validation of the specific molecular targets of this compound are critical steps in its development as a therapeutic agent. The following section outlines robust, self-validating experimental protocols to achieve this.

Target Deconvolution using Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[16]

Workflow Diagram:

Sources

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of bovine and human thrombins by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of benzamidine-type inhibitors of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Action of Anti-Influenza Benzamidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of anti-influenza benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-fluoro-benzamidine hydrochloride: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive review of the existing literature on 2-Chloro-6-fluoro-benzamidine hydrochloride, a halogenated aromatic amidine with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and putative biological activities.

Introduction: The Significance of Substituted Benzamidines

Benzamidine and its derivatives are a well-established class of compounds in medicinal chemistry, primarily recognized for their ability to act as competitive inhibitors of serine proteases.[1][2] The amidine functional group, being a strong base, can mimic the guanidinium group of arginine, allowing it to interact with the aspartate residue in the S1 pocket of enzymes like trypsin and thrombin.[3] The strategic placement of substituents on the benzene ring can significantly modulate the inhibitory potency and selectivity of these compounds. Halogen atoms, in particular, can introduce favorable electronic and steric interactions, including halogen bonding, which can enhance binding affinity to target proteins.[3] this compound, with its distinct substitution pattern, represents a promising scaffold for the development of novel therapeutic agents.

Physicochemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 1170884-07-7 | [4][5][6] |

| Molecular Formula | C₇H₇Cl₂FN₂ | [4] |

| Molecular Weight | 209.05 g/mol | [4] |

| Appearance | Light brown solid (predicted) | |

| Storage Conditions | Sealed in dry, room temperature or at 0-8 °C | [4] |

| Purity | ≥ 98% (typical for commercial samples) | |

| SMILES Code | N=C(N)C1=C(F)C=CC=C1Cl.[H]Cl | [4] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amidinium group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro and fluoro substituents. For comparison, the ¹H NMR spectrum of the related 2-chlorobenzamide shows aromatic protons in the range of 7.3-7.8 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). The chemical shifts will be indicative of the electronic environment created by the halogen substituents.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₇H₆ClFN₂) at m/z ≈ 171.02, with a characteristic isotopic pattern due to the presence of chlorine.

Synthesis of this compound

The synthesis of this compound can be logically approached from its corresponding nitrile precursor, 2-chloro-6-fluorobenzonitrile. A well-established method for the conversion of nitriles to amidines is the Pinner reaction.[8][9][10][11][12]

Figure 1: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of the Pinner Salt (Ethyl 2-chloro-6-fluorobenzimidate hydrochloride)

-

Preparation: Dry all glassware thoroughly. To a solution of 2-chloro-6-fluorobenzonitrile (1 equivalent) in anhydrous ethanol (or another suitable alcohol) and an inert solvent like diethyl ether or dichloromethane, cool the mixture to 0°C in an ice bath.[8][10]

-

Reaction: Bubble dry hydrogen chloride gas through the cooled solution with stirring. The reaction is typically continued until saturation or until the formation of a precipitate is complete.[8][10] The Pinner salt will precipitate out of the solution.

-

Isolation: Collect the precipitated Pinner salt by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to this compound

-

Ammonolysis: Suspend the crude Pinner salt from Step 1 in a solution of ammonia in an alcohol (e.g., ethanolic ammonia) or treat with an ammonium salt like ammonium chloride.[8]

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in the public domain, the extensive literature on substituted benzamidines allows for a well-grounded hypothesis of its potential therapeutic applications.

Serine Protease Inhibition

Substituted benzamidines are known to be potent, reversible inhibitors of serine proteases.[13][14] These enzymes play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer metastasis. The positively charged amidinium group of benzamidines interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin-like serine proteases.[3]

The presence of halogen substituents on the benzene ring can significantly influence the inhibitory activity.[3] The electron-withdrawing nature of chlorine and fluorine can affect the pKa of the amidine group, while their steric bulk and ability to form halogen bonds can lead to enhanced binding affinity and selectivity for specific proteases.[3]

Figure 2: Putative mechanism of serine protease inhibition.

Anticancer Potential

Recent studies on structurally related fluorobenzamidine derivatives have demonstrated significant antitumor activity.[13][15] For instance, a novel bithiophene-fluorobenzamidine derivative was shown to have pro-apoptotic and anti-metastatic effects in breast cancer models.[13] The proposed mechanisms involve the modulation of key cell cycle and apoptosis regulators such as CDK1, HER2, p53, p21, and caspases.[13] Another study on a fluorobenzamidine derivative in a colorectal cancer model highlighted its ability to induce apoptosis through both extrinsic (FasL, TRAIL) and intrinsic (Bcl-2, survivin) pathways.[15]

Given these findings, it is plausible that this compound may also exhibit anticancer properties, potentially through the inhibition of proteases involved in tumor progression and metastasis, or through direct effects on cancer cell signaling pathways.

Safety and Handling

Based on the safety data sheets of related compounds, this compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[16][17][18] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion and Future Directions

This compound is a versatile chemical entity with considerable, yet largely unexplored, potential in drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features strongly suggest a role as a serine protease inhibitor. The promising anticancer activities of related fluorobenzamidine derivatives further underscore the therapeutic potential of this compound class.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro screening against a panel of serine proteases would provide valuable information on its inhibitory profile and selectivity. Furthermore, evaluation of its antiproliferative activity against various cancer cell lines is warranted to explore its potential as an anticancer agent. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

- Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. 2004;14(9):2299-302. [Link]

- Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. 1982;25(7):847-52. [Link]

- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. 2021;26(11):3321. [Link]

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of the Iranian Chemical Society. 2022;19(1):1-18. [Link]

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 2018;23(10):2649. [Link]

- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.

- Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. RSC Advances. 2018;8(50):28383-91. [Link]

- Pinner reaction. Wikipedia. [Link]

- Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules. 2016;21(7):922. [Link]

- Pinner Reaction. Organic Chemistry Portal. [Link]

- AB286935 | CAS 1170884-07-7. abcr Gute Chemie. [Link]

- 1170884-07-7|this compound. BIOFOUNT. [Link]

- 2-Chlorobenzamide | C7H6ClNO | CID 69111. PubChem. [Link]

- Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermedi

- A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. 2013;9:1572-7. [Link]

- Protease Inhibitor & Reduction Agents. The Analytical Based Development Center (ABDC WorkShop). [Link]

- Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean. Anais da Academia Brasileira de Ciências. 2018;90(4):3475-82. [Link]

- 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587. PubChem. [Link]

- Method for preparing 2-chloro-6-fluorobenzaldehyde.

- Fluoro-chloro-benzene derivatives.

- Method for preparing 2-chloro-6-fluorobenzaldehyde.

- Method for preparing 2-chloro-6-fluorobenzaldehyde.

- Preparation method of 6-chloro-2-mercaptobenzoic acid.

- Benzaldehyde, 2-chloro-. NIST WebBook. [Link]

- 2-Chloro-2-methyl-butane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. msesupplies.com [msesupplies.com]

- 2. chromnet.net [chromnet.net]

- 3. researchgate.net [researchgate.net]

- 4. 1170884-07-7|2-Chloro-6-fluorobenzimidamide hydrochloride|BLD Pharm [bldpharm.com]

- 5. AB286935 | CAS 1170884-07-7 – abcr Gute Chemie [abcr.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 2-Chlorobenzamide(609-66-5) 1H NMR spectrum [chemicalbook.com]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pinner Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 13. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Strategic Intermediate: A Technical Guide to 2-Chloro-6-fluoro-benzamidine Hydrochloride

An In-depth Exploration of its Synthesis, Properties, and Applications in Modern Chemistry

Introduction

In the landscape of modern synthetic chemistry, certain molecules emerge as pivotal intermediates, unlocking pathways to a diverse array of functional compounds. 2-Chloro-6-fluoro-benzamidine hydrochloride is one such molecule. While its specific discovery and a detailed historical narrative remain nuanced within the broader context of medicinal and agrochemical research, its significance lies in its versatile role as a building block. This technical guide provides an in-depth analysis of its chemical properties, a plausible synthetic pathway, and its established applications, offering valuable insights for researchers, scientists, and professionals in drug development and material science.

The unique structural features of this compound, namely the presence of both chlorine and fluorine atoms on the benzene ring, impart distinct reactivity and selectivity. This makes it a highly sought-after precursor in the synthesis of bioactive molecules, particularly in the development of targeted therapeutic agents and potent agrochemicals.[1] Its hydrochloride salt form enhances solubility, a crucial attribute for its utility in various experimental and industrial settings.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below:

| Property | Value | Source |

| CAS Number | 1170884-07-7 | [1] |

| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |

| Molecular Weight | 209.05 g/mol | [1] |

| Appearance | Light brown solid | [1] |

| Purity | ≥ 98% (Assay) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Proposed Synthesis Pathway

The proposed multi-step synthesis is as follows:

-

Oxidation of 2-Chloro-6-fluorotoluene: The synthesis likely commences with the oxidation of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde. This transformation is a common and critical step in functionalizing the methyl group of toluene derivatives.[2]

-

Oximation of 2-Chloro-6-fluorobenzaldehyde: The resulting aldehyde is then converted to its corresponding oxime, 2-chloro-6-fluorobenzaldehyde oxime. This reaction typically involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base.

-

Formation of the Amidine Hydrochloride: The final step involves the conversion of the oxime to the target benzamidine hydrochloride. This can be achieved through various methods, with a common approach being the reduction of the oxime followed by treatment with ammonia and subsequent acidification to form the hydrochloride salt.

Below is a detailed, step-by-step experimental protocol for this proposed synthesis.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene

-

Rationale: The oxidation of the methyl group to an aldehyde is a key transformation. Various oxidizing agents can be employed, with methods like the use of chromyl chloride (Étard reaction) being a classic approach.[2] A more modern and environmentally benign alternative could involve catalytic oxidation. A patent describes a method involving chlorination under illumination followed by hydrolysis.[3]

-

Procedure (Illustrative, based on patented methods):

-

2-chloro-6-fluorotoluene is subjected to chlorination under UV illumination to form 2-chloro-6-fluorobenzylidene chloride.[3]

-

The reaction progress is monitored by gas chromatography to ensure the consumption of the starting material.

-

The resulting dichloride is then hydrolyzed, for instance, using a solid superacid catalyst and water at elevated temperatures.[3]

-

The product, 2-chloro-6-fluorobenzaldehyde, is then purified by distillation under reduced pressure.

-

Step 2: Synthesis of 2-Chloro-6-fluorobenzaldehyde Oxime

-

Rationale: The conversion of an aldehyde to an oxime is a standard and high-yielding reaction, proceeding through the nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.

-

Procedure:

-

Dissolve 2-chloro-6-fluorobenzaldehyde in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to neutralize the liberated HCl.

-

The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).

-

The product, 2-chloro-6-fluorobenzaldehyde oxime, is then isolated by filtration or extraction.

-

Step 3: Synthesis of this compound

-

Rationale: The conversion of an oxime to an amidine is a more complex transformation. One plausible route involves the reduction of the oxime to the corresponding amine, which is then converted to the amidine. A more direct method, the Pinner reaction, starts from the corresponding nitrile. Given the likely industrial synthesis routes, a process starting from 2-chloro-6-fluorobenzonitrile is also highly probable. The Pinner synthesis involves treating a nitrile with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride (Pinner salt), which then reacts with ammonia to give the amidine.

-

Procedure (Pinner Synthesis from 2-Chloro-6-fluorobenzonitrile):

-

Dry hydrogen chloride gas is bubbled through a solution of 2-chloro-6-fluorobenzonitrile in an anhydrous alcohol (e.g., ethanol) at low temperature (0-5 °C).

-

The resulting imino ether hydrochloride precipitates and is isolated by filtration.

-

The isolated Pinner salt is then treated with a solution of ammonia in alcohol.

-

The reaction mixture is stirred, and the resulting 2-Chloro-6-fluoro-benzamidine is formed.

-

The final product is isolated as the hydrochloride salt by precipitation and filtration, followed by drying.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 2-chloro-6-fluorotoluene.

Caption: Applications of this compound.

Conclusion

This compound stands as a testament to the pivotal role of strategic intermediates in advancing chemical synthesis and enabling the development of novel products. While its own history is interwoven with the broader progress of applied chemistry, its value is clearly demonstrated through its diverse applications. The unique combination of reactive functional groups and halogen substituents makes it an indispensable tool for medicinal chemists, agrochemical scientists, and researchers in related fields. A thorough understanding of its properties and synthetic pathways, as outlined in this guide, is crucial for harnessing its full potential in the creation of next-generation pharmaceuticals, crop protection agents, and research tools.

References

- PubChem. (n.d.). 2-chloro-6-fluoro-N-(oxolan-3-yl)benzamide.

- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

Sources

The Strategic Role of 2-Chloro-6-fluoro-benzamidine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Immediate Release

[CITY, STATE] – In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in drug discovery programs. Among the vast arsenal of chemical building blocks, 2-Chloro-6-fluoro-benzamidine hydrochloride has emerged as a versatile and highly valuable scaffold, particularly in the development of targeted therapies for cancer and viral infections. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core biological relevance and preliminary screening considerations for this compound, not as a therapeutic agent in itself, but as a pivotal intermediate in the synthesis of potent, next-generation inhibitors.

Introduction: The Chemical Appeal of this compound

This compound is a substituted benzamidine derivative with the chemical formula C₇H₇Cl₂FN₂. Its strategic importance in medicinal chemistry is underscored by several key structural features. The presence of both chloro and fluoro substituents on the benzene ring provides a unique electronic and steric profile, enhancing its reactivity and selectivity in the synthesis of more complex bioactive molecules.[1] The benzamidine moiety itself is a well-established pharmacophore known to interact with a variety of biological targets, particularly serine proteases.

While direct, extensive biological screening data for this compound is not widespread in public literature, its utility is powerfully demonstrated through the potent biological activities of the compounds derived from it. This guide will, therefore, focus on the biological activities of these derivatives to infer the potential and strategic applications of the parent compound.

Inferred Biological Activity from Derivative Classes

The primary value of this compound lies in its role as a precursor to a range of bioactive molecules. Analysis of the literature reveals its significant contribution to the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors in Oncology

The 2-chloro-6-fluorophenyl motif, readily introduced via this compound, is a recurring feature in a number of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

One prominent class of derivatives are benzimidazole-based kinase inhibitors. The synthesis of these compounds often involves the condensation of a diamine with a benzamidine derivative. The resulting 2-substituted benzimidazoles have shown significant inhibitory activity against a range of kinases. For instance, derivatives bearing the 2-chloro-6-fluorophenyl group have been investigated as inhibitors of protein kinase CK1 delta, which is implicated in cancer and neurodegenerative diseases.

Antiviral Agents

The benzimidazole scaffold, often constructed using benzamidine precursors, is also a cornerstone in the development of antiviral therapeutics. Notably, derivatives of 2-chlorobenzimidazole have demonstrated activity against a range of viruses.

For example, 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles have been synthesized and evaluated as potential agents for human cytomegalovirus (HCMV) infections.[1] In these molecules, the 2-chloro substituent is a critical component for antiviral activity. The synthesis of such compounds underscores the utility of this compound as a starting point for generating libraries of potential antiviral candidates.

Preliminary Screening Data for Key Derivatives

While screening data for the parent compound is scarce, the following table summarizes the biological activity of representative derivatives synthesized using the 2-chloro-6-fluorophenyl scaffold. This data provides a strong rationale for the use of this compound in drug discovery campaigns targeting these and related enzymes and viruses.

| Derivative Class | Specific Compound Example | Target | Biological Activity (IC50) | Reference |

| Benzimidazole Antivirals | 2-Chloro-5,6-dibromo-1-beta-D-ribofuranosylbenzimidazole | Human Cytomegalovirus (HCMV) | ~4 µM | [1] |

| Benzimidazole Antivirals | 2-Chloro-5,6-diiodo-1-beta-D-ribofuranosylbenzimidazole | Human Cytomegalovirus (HCMV) | ~2 µM | [1] |

Experimental Protocols: A Blueprint for Utilization

The true value of a chemical intermediate is realized through its successful incorporation into synthetic workflows. Below are representative protocols for the synthesis and evaluation of bioactive derivatives from a 2-chloro-6-fluorobenzamidine precursor.

General Synthesis of 2-(2-Chloro-6-fluorophenyl)-1H-benzimidazoles

This protocol outlines a general method for the condensation reaction to form the benzimidazole core.

Materials:

-

This compound

-

Substituted 1,2-diaminobenzene

-

Ethanol or similar solvent

-

Acid catalyst (e.g., acetic acid)

Procedure:

-

Dissolve equimolar amounts of this compound and the selected 1,2-diaminobenzene in ethanol.

-

Add a catalytic amount of acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature.

-

The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Recombinant target kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In a multi-well plate, add the inhibitor dilutions, the target kinase, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30-37°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced.

-

Plot the kinase activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While not a therapeutic agent itself, its unique chemical attributes make it an invaluable starting material for the synthesis of potent and selective inhibitors of key biological targets in oncology and virology. The insights gleaned from the biological activities of its derivatives provide a compelling rationale for its continued and expanded use in the development of novel therapeutics. As our understanding of disease pathways deepens, the demand for versatile and strategically functionalized chemical scaffolds like this compound will undoubtedly continue to grow, paving the way for the next generation of life-saving medicines.

References

[1] Townsend, L. B., Drach, J. C., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 811-818. [Link]

Sources

Structural Elucidation of 2-Chloro-6-fluoro-benzamidine Hydrochloride and Its Analogs: A Multi-Technique Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. 2-Chloro-6-fluoro-benzamidine hydrochloride is a versatile chemical intermediate crucial for synthesizing various bioactive molecules, including enzyme inhibitors and potential therapeutics for conditions like cancer and infectious diseases.[1][2] Its unique halogen substitution pattern enhances reactivity and selectivity, making it a valuable building block.[1] This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound and its analogs, moving beyond simple data reporting to explain the causality behind analytical choices. We will detail an integrated, self-validating system of spectroscopic and chromatographic techniques, ensuring the highest degree of scientific integrity.

The Analytical Imperative: Beyond a Single Spectrum

Structural elucidation in a regulated pharmaceutical environment is not a linear process but an orthogonal, multi-technique confirmation. While a single technique might provide a piece of the puzzle, absolute structural confirmation relies on the convergence of data from multiple, independent analytical methods. This approach is critical for identifying the correct isomer, characterizing impurities, and creating a robust data package for regulatory submission.[3][4] The strategy outlined herein combines chromatographic separation with definitive spectroscopic analysis to build an unassailable structural case.

Physicochemical Characteristics

A foundational understanding of the molecule's basic properties is the first step in any analytical strategy.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |

| Molecular Weight | 209.05 g/mol | [1] |

| Appearance | Light brown to off-white solid/powder | [1][2] |

| Purity (Typical) | ≥ 97-98% | [1][2] |

| Storage Conditions | 0-8 °C | [1][2] |

| CAS Number | 1170884-07-7 | [1] |

Core Spectroscopic Techniques for Structural Confirmation

Spectroscopy provides the most detailed information regarding a molecule's atomic composition and connectivity. For 2-Chloro-6-fluoro-benzamidine, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The "Gold Standard"

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule.[5][6][7] It exploits the magnetic properties of atomic nuclei to reveal the chemical environment, proximity, and connectivity of atoms.[5][8]

Causality Behind NMR Choices:

-

¹H NMR is the starting point for its high sensitivity and the ubiquity of hydrogen in organic molecules.[7] It provides initial information on the types and ratios of protons present.

-

¹³C NMR complements the proton data, confirming the number of unique carbon environments. While less sensitive than ¹H NMR, its wide chemical shift range prevents signal overlap.[7]

-

¹⁹F NMR is not optional but mandatory for this class of compounds. It provides direct, unambiguous evidence of the fluorine atom's presence and its chemical environment, which is critical for distinguishing it from other halogenated analogs.

-

2D NMR (e.g., COSY, HSQC) is employed to definitively establish bond connectivities (e.g., which proton is attached to which carbon), removing ambiguity from 1D spectra interpretation.[5]

-

Sample Preparation: Accurately weigh 10-20 mg of 2-Chloro-6-fluoro-benzamidine HCl and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.[6] The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt and its exchangeable protons (NH₂) are often visible.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

-

¹H NMR (in DMSO-d₆):

-

Aromatic Region (7.0-8.0 ppm): A complex multiplet pattern corresponding to the 3 protons on the benzene ring. The electron-withdrawing effects of the chlorine and fluorine atoms will shift these protons downfield.[9]

-

Amidine Protons (~8.5-9.5 ppm): Two broad signals corresponding to the -NH₂ protons of the amidine group and the HCl proton. Their chemical shift can be variable and concentration-dependent.

-

-

¹⁹F NMR: A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. Its chemical shift provides a unique fingerprint for the compound.[10]

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula of a compound. It is also invaluable for identifying impurities and degradation products.[4]

Causality Behind MS Choices:

-

High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass to provide the exact mass of the molecule with high precision (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula, confirming the presence of C, H, Cl, F, and N in the correct ratios.

-

Electrospray Ionization (ESI) is the preferred ionization technique because it is a "soft" method that typically produces an abundant protonated molecular ion [M+H]⁺ with minimal fragmentation.[5] This is crucial for confirming the molecular weight.

-

Isotopic Pattern Analysis is essential. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic [M+H]⁺ and [M+H+2]⁺ isotopic pattern, providing definitive evidence for a single chlorine atom in the structure.[11]

-